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Compound of Interest

Compound Name: Mizolastine dihydrochloride

Cat. No.: B1139418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mizolastine is a second-generation H1 histamine receptor antagonist known for its efficacy in

treating allergic rhinitis and urticaria.[1] This technical guide provides a detailed overview of a

potential synthetic pathway for Mizolastine dihydrochloride, including key intermediates,

reaction protocols, and quantitative data. The information is compiled from various sources to

offer a comprehensive resource for researchers and professionals in drug development.

Overall Synthesis Pathway
The synthesis of Mizolastine can be conceptualized as a multi-step process involving the

preparation of two key heterocyclic intermediates, which are then coupled and subsequently

converted to the final dihydrochloride salt. The general workflow is depicted below.
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Caption: Overall synthetic workflow for Mizolastine dihydrochloride.

Experimental Protocols and Data
Step 1: Synthesis of 4-Methylaminopiperidine
(Intermediate B)
This key intermediate is synthesized via reductive amination of 4-piperidone.[2]

Reaction Scheme:

4-Piperidone 4-MethylaminopiperidineMethylamine, H2, Raney Nickel

Click to download full resolution via product page

Caption: Synthesis of 4-Methylaminopiperidine.

Experimental Protocol:

A detailed industrial preparation is described in patent CN102140076A.[2] In a 100L enamel

reaction kettle, 10 kg of 4-piperidone hydrochloride is added to 70 kg of a methylamine-

methanol solution. The mixture is stirred at 20-25°C for 10-12 hours to form the corresponding

imine. This mixture is then transferred to a high-pressure reactor. 5.42 L of 30% ammonia water
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and 0.8 kg of Raney nickel are added. The hydrogenation is carried out at a pressure of 1 MPa

and a temperature of 25-30°C with a stirring speed of 400 rpm for 2 hours. After the reaction is

complete, the pressure is released, and the catalyst is filtered off. The methanol is removed by

evaporation, first at atmospheric pressure and then under reduced pressure, to yield the

product.

Quantitative Data:

Reactant/Product Quantity/Yield
Molar Mass ( g/mol
)

Moles (approx.)

4-Piperidone

Hydrochloride
10 kg 135.61 73.74

Methylamine-

Methanol Solution
70 kg - -

30% Ammonia Water 5.42 L - -

Raney Nickel 0.8 kg - -

4-

Methylaminopiperidine

5.0 - 6.5 kg (Yield: 59-

77%)
114.19 43.8 - 56.9

Step 2: Synthesis of 2-Chloro-1-(4-fluorobenzyl)-1H-
benzimidazole (Intermediate F)
This intermediate is prepared in a two-step sequence starting from o-phenylenediamine.

Reaction Scheme:

o-Phenylenediamine 2-ChlorobenzimidazoleUrea, POCl3 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole4-Fluorobenzyl chloride, Base
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Caption: Synthesis of the benzimidazole intermediate.
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Experimental Protocol:

Synthesis of 2-Chlorobenzimidazole (Intermediate E): A mixture of o-phenylenediamine and

urea is heated to form 2-hydroxybenzimidazole. This intermediate is then treated with

phosphorus oxychloride (POCl3) to yield 2-chlorobenzimidazole.[3]

N-Alkylation (Formation of Intermediate F): 2-Chlorobenzimidazole is N-alkylated using 4-

fluorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable

solvent like DMF or acetone.[3]

Quantitative Data: (Representative yields from literature for similar reactions)

Step Reactants
Reagents/Conditio
ns

Yield (%)

Cyclization
o-Phenylenediamine,

Urea
Heat, then POCl3 70-80

N-Alkylation

2-

Chlorobenzimidazole,

4-Fluorobenzyl

chloride

K2CO3, DMF or

Acetone, Room

Temperature to 80°C

60-90

Step 3: Synthesis of 2-(Methyl(piperidin-4-
yl)amino)pyrimidin-4(1H)-one (Intermediate C)
This intermediate is synthesized by the condensation of 4-methylaminopiperidine with a

suitable pyrimidine precursor. A plausible route involves the reaction with 2-methylthio-3H-

pyrimidin-4-one.

Reaction Scheme:

4-Methylaminopiperidine 2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-one2-Methylthio-3H-pyrimidin-4-one, Heat

Click to download full resolution via product page
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Caption: Synthesis of the pyrimidinone intermediate.

Experimental Protocol:

As broadly described in a patent, 4-methylaminopiperidine is reacted with 2-

methylthiopyrimidinone.[2] The reaction mixture is heated under reduced pressure (1-10

mmHg) at 100°C for ten hours. The resulting solid is then pulverized.

Quantitative Data:

Reactant/Product Quantity/Yield

4-Methylaminopiperidine Stoichiometric

2-Methylthiopyrimidinone Stoichiometric

2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-

one
High

Step 4: Final Condensation to form Mizolastine
The two key intermediates, the piperidine-pyrimidine and the benzimidazole moieties, are

coupled to form the Mizolastine base.

Reaction Scheme:

Intermediate C

Mizolastine

Intermediate F, Base, Heat

Intermediate F
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Caption: Final condensation step to form Mizolastine.

Experimental Protocol:
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2-(Methyl(piperidin-4-yl)amino)pyrimidin-4(1H)-one (Intermediate C) is reacted with 2-chloro-1-

(4-fluorobenzyl)-1H-benzimidazole (Intermediate F) in water at a controlled temperature of

120°C for 10 hours.[2] After completion, the reaction mixture is cooled, and the product is

isolated.

Quantitative Data:

Reactant/Product Quantity/Yield

Intermediate C Stoichiometric

Intermediate F Stoichiometric

Mizolastine Good to High (specific yield not detailed)

Step 5: Formation of Mizolastine Dihydrochloride
The final step involves the conversion of the Mizolastine free base to its dihydrochloride salt to

improve its solubility and stability for pharmaceutical formulations.

Experimental Protocol:

The crude Mizolastine base is dissolved in a suitable solvent, and then treated with

hydrochloric acid. For instance, after workup of the final condensation, the aqueous layer

containing the product can be acidified with 36% hydrochloric acid.[2] The dihydrochloride salt

precipitates and can be collected by filtration, washed, and dried. Recrystallization from a

suitable solvent system such as ethanol/water may be performed for purification.[4]

Conclusion
This technical guide outlines a viable synthetic pathway for Mizolastine dihydrochloride,

providing detailed experimental protocols and quantitative data where available from public

sources. The synthesis relies on the convergent coupling of two key heterocyclic intermediates,

which are themselves prepared through multi-step sequences. While the provided information

offers a strong foundation for laboratory synthesis, further optimization of reaction conditions

and purification procedures may be necessary to achieve high purity and yield for

pharmaceutical applications. Researchers are encouraged to consult the cited literature for

more specific details and safety information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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